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Tributyl(phenylethynyl)tin

Cat. No.: B1330930
CAS No.: 3757-88-8
M. Wt: 391.2 g/mol
InChI Key: PYMPTRMDPJYTDF-UHFFFAOYSA-N
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Description

Tributyl(phenylethynyl)tin ( 3757-88-8) is an organotin compound with the molecular formula C20H32Sn and a molecular weight of 391.18 g/mol . It is recognized as a useful chemical intermediate in drug discovery and development research . Organotin reagents like this one are typically employed in cross-coupling reactions, such as the Stille coupling, where they act as transmetallation agents to transfer an organic group to a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, a fundamental step in constructing complex organic molecules and potential pharmaceutical candidates. The phenylethynyl group present in this specific compound is a valuable building block for introducing alkyne functionalities into target molecules. This product is offered with a high purity level, typically ≥95% to 98%, ensuring consistency and reliability in experimental applications . It is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (MSDS) prior to use, as organotin compounds generally require careful handling, appropriate personal protective equipment (PPE), and specific procedures for spill containment and waste disposal .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32Sn B1330930 Tributyl(phenylethynyl)tin CAS No. 3757-88-8

Properties

IUPAC Name

tributyl(2-phenylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMPTRMDPJYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348129
Record name Tributyl(phenylethynyl)tin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3757-88-8
Record name Tributyl(phenylethynyl)tin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(2-phenylethynyl)stannane
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Advanced Synthetic Methodologies for Tributyl Phenylethynyl Tin

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry. However, for the specific synthesis of tributyl(phenylethynyl)tin, direct palladium-catalyzed cross-coupling reactions like the Stille coupling are not the most common or efficient methods. This is because this compound is typically the desired organostannane reagent used in subsequent Stille couplings, rather than the target product of such a reaction. More direct and higher-yielding non-catalytic or alternative catalytic methods are generally preferred for its preparation.

Stille Cross-Coupling Reaction Protocols

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile. wikipedia.org A hypothetical Stille route to synthesize this compound would involve the reaction of a more reactive organotin species, such as hexabutylditin ((Bu₃Sn)₂), with an electrophile like a phenylethynyl halide (e.g., 1-bromo-2-phenylethyne or 1-iodo-2-phenylethyne).

Hypothetical Stille Reaction: C₆H₅C≡C-X + (Bu₃Sn)₂ --(Pd catalyst)--> C₆H₅C≡CSnBu₃ + Bu₃Sn-X (where X = Br, I)

Despite the theoretical possibility, this specific application is not widely documented in the literature, likely due to the prevalence of more straightforward synthetic alternatives. Nevertheless, the principles of optimizing such a reaction would follow established Stille coupling protocols.

The efficiency of any Stille coupling is highly dependent on the careful optimization of several key parameters.

Ligand Effects: The choice of ligand for the palladium catalyst is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often employed to accelerate the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination. uwaterloo.ca

Stoichiometry: The stoichiometry of the reactants is crucial. A 1:1 ratio of the phenylethynyl halide to hexabutylditin is theoretically required. However, in practice, a slight excess of the distannane reagent might be used to ensure complete consumption of the electrophile.

Atmosphere: Stille reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. orgsyn.org

Temperature: The reaction temperature can vary widely, from room temperature to higher temperatures (e.g., 60-100 °C in solvents like THF, DMF, or toluene), depending on the reactivity of the specific substrates and the catalyst system used.

A variety of palladium sources can be used for Stille reactions. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and PdCl₂(PPh₃)₂. The active catalyst is the Pd(0) species, which is either added directly or formed in situ. For a hypothetical synthesis of this compound, one might select a system known to be effective for coupling with alkynyl halides, but specific efficacy data for this reaction remains largely unreported.

Sonogashira Coupling Derived Routes

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. A direct Sonogashira synthesis of this compound is not mechanistically conventional. However, a highly effective and widely used synthetic route adapts the core principle by utilizing a pre-formed metal acetylide, an intermediate in the Sonogashira catalytic cycle, which is then quenched with a tributyltin halide precursor.

This common and robust method involves the deprotonation of phenylacetylene with a strong base to form a metal phenylacetylide, which then acts as a nucleophile in a substitution reaction with tributyltin chloride. The most frequent adaptation uses an organolithium reagent to generate the highly reactive lithium acetylide. orgsyn.orgthieme-connect.de

Reaction Scheme:

C₆H₅C≡CH + n-BuLi --(THF)--> C₆H₅C≡CLi + Bu-H

C₆H₅C≡CLi + Bu₃SnCl --(THF)--> C₆H₅C≡CSnBu₃ + LiCl

This two-step, one-pot procedure is one of the most practical and high-yielding methods for preparing this compound. A detailed experimental protocol reported in Organic Syntheses involves the reaction of lithium acetylide-ethylenediamine complex with tributyltin chloride, although this prepares tributylethynylstannane, the methodology is directly applicable. orgsyn.org A more direct procedure involves the in situ generation of lithium phenylacetylide from phenylacetylene and n-butyllithium, followed by quenching with tributyltin chloride, affording the product in high yield. thieme-connect.de

Table 1: Synthesis of this compound via Lithium Acetylide Quenching thieme-connect.de
Reactant 1Reactant 2BaseSolventTemperatureReaction TimeYield
PhenylacetyleneTributyltin chloriden-ButyllithiumTetrahydrofuran (THF)0 °C to Room Temp.Overnight81%

Alternative and Emerging Synthetic Strategies

Beyond traditional cross-coupling routes, several other methodologies have been developed for the synthesis of alkynylstannanes, often providing milder conditions or avoiding the use of highly basic organometallic reagents.

One significant strategy involves the reaction of terminal alkynes with trialkyltin oxides or alkoxides. The reaction between bis(tributyltin) oxide ((Bu₃Sn)₂O) and phenylacetylene can be driven to completion by heating, typically with the removal of water, to yield this compound. This method avoids strong bases and is suitable for substrates with sensitive functional groups. thieme-connect.de

2 C₆H₅C≡CH + (Bu₃Sn)₂O --(Heat)--> 2 C₆H₅C≡CSnBu₃ + H₂O

A more recent advancement is the zinc-catalyzed synthesis from tributyltin methoxide and terminal alkynes. This protocol, developed by Kiyokawa et al., uses catalytic amounts of zinc bromide (ZnBr₂) to facilitate the reaction at room temperature, producing the alkynylstannane with methanol as the only byproduct. This method is notable for its mild conditions and broad functional group tolerance. nih.gov

Table 2: Zinc-Catalyzed Synthesis of Alkynylstannanes nih.gov
Alkyne SubstrateTin ReagentCatalystSolventTemperatureYield
PhenylacetyleneTributyltin methoxideZnBr₂ (5 mol%)THF25 °CHigh

Another approach is the hydrostannylation of terminal alkynes, which involves the addition of a tin hydride (e.g., tributyltin hydride, Bu₃SnH) across the carbon-carbon triple bond. organic-chemistry.org While this reaction, often catalyzed by palladium complexes or initiated by radicals, typically produces vinylstannanes, certain catalytic systems can promote dehydrogenative stannylation, directly forming the C(sp)-Sn bond. This represents an emerging area of research focused on atom economy. organic-chemistry.orgresearchgate.net

Mechanistic Considerations in Yield Enhancement and Purity

The predominant synthesis of this compound involves the reaction of a phenylethynyl anion with a tributyltin halide. thieme-connect.de Optimizing the yield and purity of this process requires careful consideration of several mechanistic factors.

The choice of solvent and temperature also plays a significant role. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF), which can effectively solvate the lithium cation of the alkynylide intermediate. This solvation influences the reactivity of the anion. Temperature control is essential; the deprotonation is often carried out at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent side reactions, while the subsequent addition of the tributyltin chloride is performed slowly, allowing the reaction to proceed to completion, often at room temperature. thieme-connect.de

Purity of the final product is highly dependent on the stoichiometry and the quality of the reagents. The use of highly pure tributyltin chloride is necessary to avoid the introduction of impurities. Furthermore, the reaction must be conducted under anhydrous and inert conditions (e.g., an argon atmosphere) to prevent the quenching of the highly reactive alkynyl anion by moisture, which would lead to the regeneration of the starting alkyne and reduce the yield.

Preparation of Alkynylstannanes as Nucleophilic Precursors

Alkynylstannanes, including this compound, are generally prepared as stable and manageable sources of alkynyl nucleophiles for use in more complex syntheses. thieme-connect.de The most common and direct method for their preparation involves quenching an alkynyl anion with a triorganotin halide. thieme-connect.de

The process begins with the deprotonation of a terminal alkyne. For the synthesis of this compound, phenylacetylene is treated with a stoichiometric amount of an alkyllithium reagent, typically n-butyllithium in hexane, within a solvent such as THF. thieme-connect.de This step generates the corresponding alkynyllithium species. Subsequently, a solution of tributyltin chloride (Bu₃SnCl) in THF is slowly added to the alkynyllithium solution. thieme-connect.de The mixture is typically stirred overnight at room temperature to ensure the reaction goes to completion. thieme-connect.de The final product is then isolated through an aqueous workup followed by distillation under reduced pressure to yield the pure alkynylstannane. thieme-connect.de

A representative procedure is detailed in the table below, which has been shown to produce this compound in high yield.

Table 1: Synthesis of this compound Click on the headers to sort the table.

Step Reagent/Parameter Details Reported Yield
1 Phenylacetylene Starting terminal alkyne.
2 n-Butyllithium (1.6 M in hexane) Strong base for deprotonation.
3 Solvent Tetrahydrofuran (THF).
4 Temperature Deprotonation at 0 °C, followed by reaction at room temperature. thieme-connect.de
5 Quenching Agent Tributyltin chloride (Bu₃SnCl). thieme-connect.de
6 Isolation Aqueous workup, extraction, and distillation. thieme-connect.de 81% thieme-connect.de

An alternative, though less common, method for preparing alkynylstannanes involves the use of alkoxystannanes. This approach avoids the need for highly reactive alkynyl anions by heating an alkoxystannane with the terminal alkyne, often without a solvent. thieme-connect.de The lower boiling alcohol byproduct can be easily separated from the higher boiling alkynylstannane product by distillation. thieme-connect.de

Mechanistic Elucidation of Reactions Involving Tributyl Phenylethynyl Tin

Fundamental Principles of Palladium-Catalyzed Cycles

Oxidative addition is the critical first step that brings the organic electrophile into the catalytic cycle. A 14-electron Pd(0) species, often formed by ligand dissociation from a precursor like Pd(PPh₃)₄, is the active catalyst that reacts with the electrophile. libretexts.orguvic.ca This process involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium center, resulting in a square planar 16-electron Pd(II) complex. libretexts.org

The choice of ligands coordinated to the palladium center is paramount in modulating the rate and efficiency of the oxidative addition step. nih.govenscm.fr Strong σ-donor ligands, such as bulky dialkylbiarylphosphines and N-heterocyclic carbenes (NHCs), have been shown to significantly accelerate cross-coupling reactions. nih.gov These ligands increase the electron density on the Pd(0) center, which facilitates the cleavage of the electrophile's carbon-halide bond. This enhanced nucleophilicity of the palladium center lowers the activation energy barrier for oxidative addition. nih.gov Furthermore, strong σ-donation stabilizes the resulting, more electron-deficient Pd(II) center in the oxidative addition complex, making the process more energetically favorable. enscm.fr

Ligand TypeGeneral CharacteristicImpact on Oxidative Addition
Triarylphosphines (e.g., PPh₃) Moderate σ-donors, moderate steric bulkHistorically used, effective for reactive electrophiles (iodides, bromides). nih.gov
Bulky Dialkylbiarylphosphines Strong σ-donors, significant steric bulkAccelerate oxidative addition, enabling the use of less reactive electrophiles like chlorides. nih.gov
N-Heterocyclic Carbenes (NHCs) Very strong σ-donorsHighly effective at promoting oxidative addition due to superior electron-donating ability compared to phosphines. nih.gov

Transmetalation is the step in which the phenylethynyl group is transferred from Tributyl(phenylethynyl)tin to the Pd(II) complex formed during oxidative addition. This is a crucial bond-forming step within the catalytic cycle and its mechanism can vary depending on the substrates, ligands, and reaction conditions. wikipedia.orgrsc.org

One proposed mechanism for transmetalation proceeds through a cyclic, four-centered transition state, often referred to as an Sₑ2(cyclic) mechanism. mdma.chacs.org In this model, the organotin compound coordinates to the palladium(II) complex. The halide or other anionic ligand on the palladium coordinates to the tin atom, while the phenylethynyl group simultaneously coordinates to the palladium center. This forms a bridged intermediate or transition state. mdma.ch Cleavage of the tin-phenylethynyl bond and the palladium-halide bond then occurs concertedly, resulting in the transfer of the phenylethynyl group to the palladium and the formation of a tributyltin halide byproduct. This pathway typically requires the organic groups on the palladium to be cis to each other for the subsequent reductive elimination to occur. mdma.ch

Mechanistic PathwayKey FeatureIntermediate/Transition StateEvidence
Sₑ2(cyclic) Concerted transfer with halide bridgingFour-centered bridged transition state mdma.chCan explain retention of configuration at the transferring carbon. acs.org
Associative Initial coordination of the organostannaneFleeting pentavalent 18-electron intermediate wikipedia.orgSupported by kinetic studies showing rate inhibition by excess ligand. mdma.ch

Transmetalation Pathways

Kinetic Studies and Elucidation of Rate-Determining Steps

A systematic kinetic study was conducted on the transmetalation reaction between palladium butadienyl complexes and this compound. This research highlighted the significant influence of the ancillary ligands attached to the palladium center on the reaction rate. The nature of these ligands, specifically their donor capability and steric properties, was found to heavily affect the reactivity of the palladium complex. For instance, it was observed that a joined, distorted MeN-SPh ligand conferred the highest reactivity to its corresponding palladium complex in the reaction with this compound.

Table 1: Impact of Ancillary Ligand on Transmetalation Reactivity

Ligand TypeGeneral CharacteristicsImpact on Reaction Rate with this compound
MeN-SPhJoined, distorted ligandImparts the highest reactivity
DPPE (1,2-Bis(diphenylphosphino)ethane)Chelating phosphine (B1218219)Low reactivity, likely due to strong coordination rendering ring-opening pathways negligible.
Electron-poor ligands (e.g., tri-2-furylphosphine)Moderate donicityCan lead to rate enhancements. wikipedia.org
High donor number ligandsStrong electron donorsCan slow down or inhibit the coupling reaction. wikipedia.org

These kinetic findings underscore that the transmetalation step's rate is not only dependent on the organotin reagent and the organic halide but is also intricately controlled by the ligand sphere of the palladium catalyst. wikipedia.org

Impact of Solvent and Catalyst Species on Transmetalation

The transmetalation step in Stille couplings is a complex process, with its mechanism being highly sensitive to the reaction environment, particularly the solvent and the nature of the catalyst and its ligands. Mechanistic studies have led to the proposal of a dual catalytic cycle for transmetalation, involving two distinct transition states: one cyclic and one open. uwindsor.ca The pathway taken is heavily influenced by the polarity of the solvent. uwindsor.ca

Cyclic Mechanism: This pathway is favored in less polar solvents. It involves an associative process with a cyclic transition state where the tin atom is assisted by a ligand from the palladium complex. uwindsor.ca

Open Mechanism: In more polar solvents, an open transition state is more likely. This can involve the dissociation of a ligand from the palladium center, which may be assisted by a coordinating solvent molecule. wikipedia.orguwindsor.ca Additives like lithium chloride can be powerful rate accelerants in this pathway, particularly in solvents like THF, by facilitating the dissociation of the anionic X group (e.g., halide) from the palladium. wikipedia.org The need for such additives can often be eliminated by using more polar solvents like N-methyl-2-pyrrolidone (NMP). wikipedia.org

The catalyst species, defined by the metal center and its associated ligands, also plays a crucial role. Ligands of intermediate donicity, such as phosphines, are commonly used. wikipedia.org However, rate enhancements have been observed with moderately electron-poor ligands, while ligands with high donor numbers can inhibit the reaction, further supporting the idea that transmetalation is the rate-limiting step. wikipedia.org

Table 2: Influence of Solvent and Additives on Transmetalation

SolventPolarityFavored MechanismRole of Additives (e.g., LiCl)
TolueneLowCyclicLess impactful
THF (Tetrahydrofuran)IntermediateMixed / OpenOften required to accelerate the rate. wikipedia.org
DMF (Dimethylformamide)HighOpenCan replace the need for additives. organic-chemistry.org
NMP (N-Methyl-2-pyrrolidone)HighOpenCan replace the need for additives. wikipedia.org

Therefore, the choice of solvent and the electronic and steric properties of the catalyst's ligands are critical parameters for optimizing the transmetalation step in reactions involving this compound.

Reductive Elimination Processes and Catalyst Regeneration

Reductive elimination is the final, product-forming step in the palladium-catalyzed cross-coupling cycle. acs.org In this stage, the two organic groups coupled to the palladium(II) center—one from the organic electrophile and the phenylethynyl group from the this compound—are joined to form a new carbon-carbon bond. csbsju.edu This process reduces the palladium from the +2 oxidation state back to its catalytically active zerovalent, Pd(0), state, thus regenerating the catalyst and allowing the cycle to begin anew. acs.orgcsbsju.edu

For reductive elimination to occur, the two organic fragments must typically be in a cis orientation to each other on the square planar palladium complex. researchgate.net The preceding transmetalation and isomerization steps ensure this geometric requirement is met. uwindsor.ca The ease of reductive elimination is influenced by the nature of the coupling partners and the ancillary ligands on the palladium. nih.gov

A Density Functional Theory (DFT) study on R-R reductive elimination from palladium complexes reported that the activation energy for this step increases in the order of vinyl-vinyl < Ph-Ph < Me-Me. nih.gov This suggests that the coupling of two sp²-hybridized carbons (like a phenyl group) or an sp²- and sp-hybridized carbon (as in the case of phenylethynyl coupling) is generally a facile process. The study also found that the activation energy is highly dependent on the other ligands present, with additives like maleic anhydride (B1165640) lowering the barrier compared to phosphine or acetonitrile (B52724) ligands. nih.gov This step is crucial as it not only forms the desired product but also ensures the catalytic turnover.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex mechanisms of reactions like the Stille coupling. Computational studies focusing on the transfer of an alkynyl group from a tin reagent to a palladium complex have provided significant insights into the crucial transmetalation step. unipi.itresearchgate.net

These theoretical analyses have evaluated and compared the energetic profiles of various possible transition states. unipi.it Key findings from DFT studies include:

Multiple Reaction Modes: For the transfer of an alkynyl group, at least eight distinct reaction modes were identified computationally, which can be broadly categorized as 'cyclic' or 'open' depending on the coordination at the palladium center. unipi.itresearchgate.net

Nucleophilic Assistance: The calculations demonstrated that nucleophilic assistance at the tin atom, for example by a solvent molecule or another ligand, can significantly stabilize the transition state. This stabilization effect can be as large as 10 kcal/mol, lowering the activation barrier for transmetalation. unipi.itresearchgate.net

Intermediate Identification: DFT studies have located stable π-complexes formed by the coordination of the alkynyl group's triple bond to the palladium center. These calculated structures may correspond to the intermediates that have been postulated in many experimental mechanistic studies of the Stille coupling. unipi.itresearchgate.net

DFT has also been applied to the reductive elimination step, providing calculated activation energies for the coupling of various organic groups and revealing how different ligands can influence the energy barrier of this final product-forming step. nih.gov

Computational Modeling of Ligand Effects and Catalytic Performance

Computational modeling is instrumental in understanding and predicting how the structure of ligands influences catalytic performance in cross-coupling reactions. By calculating the energy barriers for key steps like transmetalation and reductive elimination with different ligands, researchers can rationalize experimental observations and guide the design of more efficient catalysts. dntb.gov.ua

Steric effects are also critical and can be effectively modeled. For example, B3LYP/BS2//B3LYP/BS1 calculations were used to show that for a bulky ligand like tri-tert-butylphosphine (B79228) (PtBu₃), the transmetalation via an open pathway is energetically highly unfavorable, suggesting that this pathway is unfeasible. dntb.gov.ua Such studies underscore the limitations that steric hindrance can impose on certain mechanistic pathways. The broader application of computational chemistry in catalysis involves the virtual high-throughput screening of large libraries of ligands to identify promising candidates, although accurately capturing the complex interplay of stereoisomerism and structural fluxionality remains a challenge. tudelft.nl

Applications of Tributyl Phenylethynyl Tin in Complex Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The Stille coupling reaction is a powerful method for forging carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. Tributyl(phenylethynyl)tin serves as a reliable substrate in these transformations, valued for its stability and reactivity.

This compound is utilized in the preparation of various enynals. These intermediates are subsequently employed in nickel-catalyzed reactions to synthesize substituted benzene (B151609) derivatives sigmaaldrich.com. This multi-step strategy highlights the role of the organotin compound as a foundational building block for constructing complex aromatic systems.

The unique properties of corroles, which are tetrapyrrolic macrocycles, make them valuable in fields like catalysis and medicine. This compound is used in one of the key synthetic steps for preparing β-alkynylcorroles sigmaaldrich.com. The introduction of the phenylethynyl group onto the corrole core modifies its electronic and photophysical properties, which is crucial for its application in areas such as photodynamic therapy.

Beyond its role in Stille coupling, this compound is a key reagent in the palladium-catalyzed dimerization-carbostannylation of alkynes kyoto-u.ac.jpacs.org. This reaction involves the addition of the organotin reagent across an alkyne, but in a process that also incorporates a second alkyne molecule, leading to the formation of complex, highly conjugated structures acs.org.

A critical feature of the palladium-catalyzed carbostannylation is its stereoselectivity. The reaction typically proceeds via a syn-addition mechanism, where the tributyltin and the phenylethynyl groups add to the same face of the alkyne triple bond wikipedia.orgucsb.edu. This stereocontrol is essential for producing a single, well-defined stereoisomer of the resulting vinylstannane, which is a type of conjugated (stannyl)enyne . This process avoids the formation of a mixture of geometric isomers, which would complicate purification and subsequent synthetic steps.

The dimerization-carbostannylation reaction provides a direct route to highly conjugated alkenylstannanes acs.org. These products are valuable synthetic intermediates that can undergo further cross-coupling reactions, such as the Stille coupling, to introduce a wide array of substituents . An example of this transformation is the reaction between ethyl propiolate and this compound, which yields a complex dien-yne structure .

Table 1: Example of Palladium-Catalyzed Dimerization-Carbostannylation This interactive table summarizes a specific application of this compound in forming a highly conjugated alkenylstannane. Data sourced from a study on the synthesis of such compounds .

Reactant A Reactant B Catalyst System Product Yield
Ethyl propiolate This compound [PdCl(η³-C₃H₅)]₂ / bis(phenylimino)acenaphthene Diethyl (1Z,3E)-6-phenyl-1-tributylstannylhexa-1,3-dien-5-yne-1,4-dicarboxylate 77%

Sequential Catalytic Processes

Sequential, one-pot reactions are highly valued in organic synthesis for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. The compatibility of different catalytic systems is crucial for the success of these processes.

A notable example of a sequential catalytic process involves an indium-catalyzed intramolecular hydroarylation (IMHA) followed by a palladium-catalyzed cross-coupling reaction. This one-pot method has been developed for the synthesis of 4-substituted 2H-chromenes and dihydroquinolines. The first step involves the indium(III)-catalyzed cyclization of bromopropargyl aryl ethers or amines to form a 4-bromo-2H-chromene or 4-bromodihydroquinoline intermediate.

Following this cyclization, a palladium catalyst is introduced to facilitate a cross-coupling reaction at the newly formed C-Br bond. While a variety of organometallic reagents can be used for the second step, research has shown that triorganoindium reagents are particularly effective. For instance, the use of tri(phenylethynyl)indium results in the formation of the corresponding 4-phenylethynyl substituted heterocycle in good yield. However, the utility of organotin reagents in this specific sequence appears limited. Studies using the closely related compound, tributylphenyltin, resulted in a low isolated yield of only 38% for the desired cross-coupled product. The specific application of this compound in this dual In/Pd catalytic system is not prominently featured, suggesting that other organometallic reagents offer superior efficiency for this transformation.

Synthesis of Advanced Organic Scaffolds

The phenylethynyl moiety is a valuable building block in materials science and medicinal chemistry, imparting rigidity and extending π-conjugation in molecular frameworks. This compound serves as a key reagent for introducing this group onto various complex structures.

The synthesis of large, conjugated systems like heterocyclic nanographenes and other polycyclic heteroaromatic compounds (PHAs) often relies on robust C-C bond-forming methodologies. The Stille cross-coupling reaction, which pairs an organotin reagent with an organic electrophile, is a powerful tool for this purpose. wiley-vch.de

This compound has been successfully employed in the microwave-assisted Stille cross-coupling to synthesize alkynyl- wikipedia.orgsigmaaldrich.comscbt.comtriazolo[4,5-g]quinoxaline derivatives. researchgate.net In this synthesis, halogenated quinoxaline precursors are reacted with this compound in the presence of a palladium catalyst, such as Pd(Ph3)2Cl2, to afford the desired products in yields ranging from 51% to 92% in very short reaction times. researchgate.net

Furthermore, this reagent is used in the construction of precursors for even larger fused systems. For example, this compound was reacted with a brominated nickel-porphyrin complex via a Stille coupling to produce a quinodimethane-type porphyrin. acs.orgscribd.com This intermediate was subsequently subjected to a PtCl2-mediated cyclization to form di-peri-dinaphthoporphyrins, which are complex, fused polycyclic aromatic structures with unique electronic properties. scribd.com

Interactive Table
Table 1: Synthesis of Polycyclic Heteroaromatic Compounds using this compound
Starting Material (Electrophile)ProductCatalyst SystemYieldReference
Halogenated wikipedia.orgsigmaaldrich.comscbt.comtriazolo[4,5-g]quinoxalineAlkynyl wikipedia.orgsigmaaldrich.comscbt.comtriazolo[4,5-g]quinoxalinePd(Ph3)2Cl2 / LiCl (Microwave)51-92% researchgate.net
Brominated Nickel-PorphyrinQuinodimethane-type PorphyrinStille Coupling Conditions59% scribd.com

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. Their properties can be fine-tuned by chemical modification of the BODIPY core.

The introduction of substituents at the halogenated positions of the BODIPY scaffold is a common strategy to modulate its photophysical properties. The Stille cross-coupling reaction is a well-established and versatile method for achieving this functionalization by creating new carbon-carbon bonds. This reaction allows for the introduction of various groups, including the phenylethynyl moiety from this compound, onto a dihalogenated BODIPY core. Attaching the rigid, conjugated phenylethynyl group can extend the π-system of the dye, typically leading to a red-shift in its absorption and emission spectra. While the Sonogashira coupling is also widely used for introducing alkynyl groups, the Stille reaction offers a reliable alternative, particularly due to the stability of the organotin reagent.

C-Glycoconjugates are carbohydrate analogs in which the anomeric oxygen is replaced by a carbon atom. This C-glycosidic bond is resistant to enzymatic hydrolysis, making these compounds valuable as stable mimics of natural glycans and as potential therapeutic agents. The synthesis of C-glycoconjugates often involves the formation of a C-C bond at the anomeric position of a sugar derivative.

While organotin reagents have found broad applications in carbohydrate chemistry, the specific use of this compound for the direct synthesis of C-glycoconjugates or related sugar derivatives is not a widely documented strategy in the scientific literature. nih.gov Synthetic routes to C-alkynyl glycosides typically involve other alkynylating agents. Therefore, this remains an area with limited exploration for this particular reagent.

Table of Mentioned Compounds

Research on Tributyl Phenylethynyl Tin in Advanced Materials Science

Design and Synthesis of π-Conjugated Polymers

The synthesis of π-conjugated polymers is a significant area of research in materials science due to their unique electronic and optical properties, which make them suitable for a variety of applications, including organic electronics. d-nb.info The Stille coupling reaction is a powerful method for creating carbon-carbon bonds, and it is frequently employed in the polymerization of these materials. wiley-vch.deunito.it Organotin compounds, such as tributyl(phenylethynyl)tin, are crucial reagents in this reaction, providing the necessary carbon framework for the growing polymer chain. wiley-vch.de

The general mechanism of the Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. wiley-vch.de This reaction is valued for its tolerance of a wide range of functional groups and its typically high yields. unito.it

Applications in Optoelectronic Devices, e.g., BODIPY-based Fluorophores

BODIPY (boron-dipyrromethene) dyes are a class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. utep.edu These properties make them highly desirable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of BODIPY-based materials often involves the functionalization of the BODIPY core to tune its photophysical properties. While various synthetic strategies exist for the creation of BODIPY dyes, specific details on the direct application of this compound in the synthesis of BODIPY-based fluorophores for optoelectronic devices are not extensively documented in the available literature. General synthetic routes for BODIPY dyes typically involve the condensation of a pyrrole (B145914) derivative with an aldehyde or acid chloride, followed by complexation with a boron source. d-nb.info

Enhancement of Charge Transport in Photovoltaic Systems via Tin-Alkynyl Bonds

Synthesis of Poly(1,4-phenylene-vinylenes) (PPVs)

Poly(1,4-phenylene-vinylenes) (PPVs) are a well-known class of π-conjugated polymers used in organic electronics due to their electroluminescent properties. kyoto-u.ac.jp The Stille coupling reaction is a viable method for the synthesis of PPV derivatives. wiley-vch.de For example, PPV-type polymers incorporating hypervalent tin(IV)-fused azobenzene (B91143) complexes have been synthesized and shown to exhibit near-infrared absorption and emission. kyoto-u.ac.jp This demonstrates the potential of incorporating tin into the polymer backbone to achieve desirable optical properties. While the Stille reaction is a general method for PPV synthesis, specific, detailed research findings on the use of this compound as a direct monomer or precursor for the synthesis of PPVs are not extensively detailed in the available literature.

Nanomaterial Fabrication and Functionalization

The unique reactivity of organotin compounds like this compound can be leveraged in the fabrication and functionalization of nanomaterials. The ability to introduce specific organic moieties onto the surface of nanoparticles or to use them as building blocks for larger nanostructures is a key aspect of developing new functional materials.

Harnessing Reactivity for Nanoscale Structure Creation with Specific Electronic/Optical Properties

This compound can be used to prepare various enynals, which are precursors in the synthesis of substituted benzene (B151609) derivatives. sigmaaldrich.com This reactivity highlights its potential as a tool for creating well-defined molecular structures that could be incorporated into nanoscale systems. For instance, the phenylethynyl group can be a component of a larger conjugated system with specific electronic and optical properties. While the principle of using such building blocks in nanoscience is established, detailed examples of the specific use of this compound for the creation of nanoscale structures with tailored electronic or optical properties are not prominently featured in the surveyed literature.

Stimuli-Responsive Materials Development

Stimuli-responsive materials are a class of "smart" materials that can change their properties in response to external stimuli such as temperature, pH, light, or the presence of a specific chemical. This behavior is achieved by incorporating molecular switches or responsive polymer chains into the material's structure. A review of the available scientific literature did not yield specific information or research findings on the use of this compound in the development of stimuli-responsive materials.

Investigations into Hypervalent Tin(IV) for Tunable Optical Properties in Polymer Films

Research into advanced materials has explored the unique properties of hypervalent tin(IV) compounds for creating polymer films with tunable optical characteristics. Hypervalent compounds, which feature a central atom with more than the standard eight valence electrons, exhibit flexible coordination geometries that can be influenced by external stimuli. rsc.org In the case of tin(IV), coordination numbers can shift between five, six, seven, or even eight, leading to significant and often reversible changes in the material's light absorption and emission properties. rsc.orgwikipedia.org

This phenomenon is driven by the formation of polarized three-center four-electron (3c–4e) bonds. rsc.org The coordination state, and thus the optical properties of the material, can be dynamically controlled by factors such as temperature and the introduction of specific ligands. rsc.org For instance, studies on hypervalent tin(IV)-fused azobenzene compounds have demonstrated that a reversible shift in the coordination number from five to six can induce predictable hypsochromic (blue) shifts in the light absorption and emission spectra of both small molecules and π-conjugated polymer films. rsc.org

While direct studies on this compound in this specific context are not extensively documented in the reviewed literature, the principles established for other organotin(IV) compounds are applicable. The tin atom in this compound, with its attached tributyl and phenylethynyl groups, possesses the capacity for hypervalent interactions. The presence of the π-conjugated phenylethynyl group, in particular, suggests that changes in the coordination sphere of the tin atom could influence the electronic structure of the entire molecule, thereby altering its optical properties. The potential for Lewis basic solvents or other coordinating species to interact with the tin center could provide a mechanism for tuning the optical response of polymer films incorporating this compound.

Coordination Number ShiftObserved Optical EffectStimulusReference
Five to SixHypsochromic shift in absorption and emissionLigand addition, Temperature change rsc.orgrsc.org
Five to SevenAlteration of optical propertiesCoordination with bidentate amine ligands rsc.org

Quantum Chemical Calculations for Optical Variations in Material Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for understanding and predicting the optical properties of organotin compounds. researchgate.netresearchgate.net These computational methods allow researchers to model the electronic structure of molecules and predict how changes in that structure will affect properties like light absorption and emission. rsc.org

For hypervalent tin compounds, quantum chemical calculations have been successfully used to predict the optical variations that accompany changes in the tin atom's coordination number. rsc.org By modeling the different coordination states, researchers can calculate the expected shifts in the absorption and emission spectra, providing a theoretical framework for understanding experimental observations. rsc.org This predictive capability is invaluable for the rational design of new materials with specific, tunable optical properties.

In the context of this compound, DFT calculations could be employed to investigate several key aspects of its behavior in material systems. For example, calculations could be used to:

Predict the geometry and electronic structure of the molecule in its ground and excited states.

Simulate the effects of solvent or ligand coordination on the tin center.

Calculate the expected absorption and emission spectra for different coordination environments.

Elucidate the nature of the electronic transitions responsible for the observed optical properties.

Such calculations would provide valuable insights into the structure-property relationships governing the optical behavior of this compound and guide the development of new polymer films with tailored optical responses.

Calculation MethodPredicted PropertyApplicationReference
Density Functional Theory (DFT)Molecular geometry, electronic structure, absorption/emission spectraUnderstanding optical variations with coordination number changes rsc.orgresearchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT)Electronic transition energies and oscillator strengthsPredicting UV-Vis absorption spectra researchgate.net

Thin Film Deposition Processes

The deposition of thin films is a critical step in the fabrication of many advanced materials and devices. For organotin compounds, several techniques can be employed to create thin, uniform coatings on various substrates. One of the most common methods is chemical vapor deposition (CVD), which involves the reaction of a volatile precursor on a heated substrate to form a solid film. lupinepublishers.comlupinepublishers.com

Atmospheric pressure chemical vapor deposition (APCVD) is a variant of this technique that has been used to deposit electrically conductive thin films of tin oxides on glass using organotin(IV) precursors. lupinepublishers.comlupinepublishers.com This process is valued for its scalability and cost-effectiveness in large-area applications. lupinepublishers.com

Another relevant technique is aerosol-assisted chemical vapor deposition (AACVD), where a solution of the precursor is aerosolized and transported to the heated substrate. acs.org This method is particularly useful for precursors with lower volatility and has been successfully employed to deposit tin sulfide (B99878) thin films from organotin dithiocarbamate (B8719985) precursors. acs.org

For this compound, its liquid form at room temperature and likely volatility make it a potential candidate for CVD-based deposition techniques. The choice of deposition method would depend on the specific application and the desired properties of the thin film. For instance, spin-coating is another viable option, particularly for incorporating the compound into a polymer matrix to form a composite film. mdpi.com In this process, a solution containing the organotin compound and a polymer is spun at high speed on a substrate, resulting in a thin, even film after solvent evaporation.

Deposition TechniquePrecursor TypeFilm TypeApplicationReference
Atmospheric Pressure Chemical Vapor Deposition (APCVD)Organotin(IV) halidesTin oxideElectrically conductive glass coatings lupinepublishers.comlupinepublishers.com
Aerosol-Assisted Chemical Vapor Deposition (AACVD)Organotin dithiocarbamatesTin sulfideSemiconductor layers acs.org
Spin-CoatingOrganotin compounds in polymer solutionPolymer composite filmsOptical and electronic devices mdpi.com

Comparative Analyses and Emerging Research Frontiers

Comparison with Analogous Organotin Reagents

The reactivity and selectivity of organotin reagents in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are significantly influenced by the nature of the organic group attached to the tin atom. Tributyl(phenylethynyl)tin, as an alkynylstannane, exhibits distinct characteristics when compared to other analogous organotin compounds like vinyl, aryl, and alkylstannanes.

The rate of transmetalation in the Stille coupling catalytic cycle is highly dependent on the organic substituent being transferred from tin to the palladium center. The general order of reactivity for the transfer of these groups is alkynyl > alkenyl > aryl > allyl > alkyl. This trend places this compound among the most reactive organostannane reagents. wikipedia.org The high reactivity of the phenylethynyl group is attributed to the high s-character of the sp-hybridized carbon atom, which facilitates the cleavage of the carbon-tin bond during the transmetalation step.

In a comparative context, this compound will typically react faster and under milder conditions than its vinyl or aryl counterparts, such as tributyl(vinyl)tin or tributyl(phenyl)tin. This enhanced reactivity can be advantageous in achieving high yields and faster reaction times. However, it can also lead to a higher propensity for side reactions, such as homocoupling, if the reaction conditions are not carefully controlled. The relative inertness of the butyl groups on the tin atom ensures that they are generally not transferred, a common strategy in the design of organotin reagents to ensure the selective transfer of the desired organic moiety. nih.gov

Below is a table summarizing the general reactivity trends of different classes of organotin reagents in Stille coupling reactions.

Class of Organotin ReagentExample CompoundGeneral Reactivity in Stille Coupling
AlkynylstannaneThis compoundVery High
Alkenylstannane (Vinyl)Tributyl(vinyl)tinHigh
ArylstannaneTributyl(phenyl)tinModerate
AllylstannaneAllyltributylstannaneModerate
AlkylstannaneTetramethyltinLow

This table provides a generalized comparison of reactivity. Actual reaction rates can be influenced by specific substrates, catalysts, and reaction conditions.

A significant advantage of the Stille reaction, and by extension the use of organotin reagents like this compound, is its remarkable tolerance for a wide variety of functional groups. libretexts.org This high level of chemoselectivity allows for the coupling of complex molecules without the need for extensive use of protecting groups. The mild reaction conditions are compatible with functional groups such as esters, amides, ketones, aldehydes, and hydroxyl groups. libretexts.orgharvard.edu

When comparing this compound with other organotin reagents, the inherent reactivity differences can influence chemoselectivity in competitive reaction scenarios. For instance, in a molecule containing both a vinyl and an alkynyl tin moiety, the alkynyl group would be expected to react preferentially due to its higher rate of transmetalation. This predictable selectivity is a powerful tool in synthetic planning.

The table below illustrates the compatibility of various functional groups in Stille coupling reactions, which is a general feature across many organotin reagents, including this compound.

Functional GroupCompatibility in Stille Coupling
Esters (e.g., -COOR)High
Amides (e.g., -CONR2)High
Ketones (e.g., -COR)High
Aldehydes (e.g., -CHO)High
Alcohols (e.g., -OH)High
Amines (e.g., -NR2)High
Nitriles (e.g., -CN)High

This table reflects the general tolerance of Stille coupling reactions to various functional groups.

Homocoupling Reactions and Considerations of Side Pathways

A prevalent side reaction in Stille couplings is the homocoupling of the organostannane reagent, which leads to the formation of a dimer of the transferred group (R-R). wikipedia.org In the case of this compound, this results in the formation of 1,4-diphenylbuta-1,3-diyne. This compound can indeed serve as a substrate for palladium-catalyzed homocoupling reactions to produce biaryl compounds.

The mechanism of homocoupling is thought to proceed through two primary pathways:

Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) catalyst before the catalytic cycle for cross-coupling is established, leading to reductive elimination of the homocoupled product. wikipedia.org

Radical processes: The palladium(0) catalyst can initiate a radical pathway that results in the dimerization of the organostannane. wikipedia.org

The propensity for homocoupling versus the desired cross-coupling is influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the presence of additives. For highly reactive organostannanes like this compound, careful optimization of reaction conditions is crucial to minimize this side pathway.

Novel Catalytic Systems and Ligand Design

To enhance the efficiency and selectivity of cross-coupling reactions involving this compound, significant research has focused on the development of novel catalytic systems, particularly through innovative ligand design.

Iminophosphine ligands have emerged as effective ancillary ligands in palladium-catalyzed cross-coupling reactions. Research has demonstrated that iminophosphine-palladium(0)-olefin complexes can efficiently catalyze the cross-coupling of iodobenzene with this compound. researchgate.net The catalytic activity of these complexes is sensitive to the electronic and steric properties of the substituent on the imino group. researchgate.net

Specifically, aryl-substituted iminophosphines have been found to lead to higher reaction rates compared to their alkyl-substituted counterparts. researchgate.net This suggests that the electronic properties of the iminophosphine ligand play a crucial role in modulating the reactivity of the palladium center. Furthermore, the optimal ligand-to-palladium ratio can differ depending on the specific organostannane used; for the coupling of iodobenzene with this compound, an iminophosphine/palladium molar ratio of 2:1 was found to be most effective. researchgate.net

The stability of the palladium catalyst and the rate of the cross-coupling reaction are intricately linked to the nature of the ancillary ligands. Olefins, when used as ancillary ligands, can have a significant impact on the catalytic cycle, particularly the reductive elimination step.

The order of activation energy for reductive elimination in the presence of various olefins has been computationally determined as: p-benzoquinone < maleic anhydride (B1165640) < trans-1,2-dicyanoethylene < ethylene. acs.orgnih.gov This indicates that the choice of olefin as an ancillary ligand or additive can be a powerful tool for tuning the efficiency of cross-coupling reactions with this compound.

The table below summarizes the impact of different types of ancillary ligands on catalyst performance in the context of palladium-catalyzed cross-coupling reactions.

Ligand TypeGeneral Impact on Catalysis
Iminophosphines Can significantly enhance catalytic activity, with electronic and steric properties being tunable. researchgate.net
Electron-withdrawing Olefins Can accelerate the reductive elimination step, leading to increased reaction rates. acs.orgnih.gov
Bulky Phosphines Often used to promote the coupling of less reactive substrates and can influence catalyst stability.

This table provides a general overview of the role of different ligand types in palladium-catalyzed cross-coupling reactions.

Advanced Characterization Techniques in Mechanistic Studies (e.g., In-situ NMR, Spectrophotometry)

The elucidation of reaction mechanisms involving organostannanes like this compound is critical for optimizing reaction conditions and developing novel synthetic methodologies. Modern advanced characterization techniques provide unprecedented insight into the transient intermediates and kinetic profiles of these complex reactions. In-situ monitoring, in particular, allows for the direct observation of species as they evolve in the reaction mixture, offering a real-time window into the catalytic cycle.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural characterization of organotin compounds in solution. nih.gov Specifically, ¹¹⁹Sn NMR is highly sensitive to the coordination environment and geometry of the tin center. researchgate.netrsc.org In mechanistic studies of reactions involving this compound, such as Stille couplings or addition reactions, in-situ ¹¹⁹Sn NMR can be employed to track the consumption of the starting stannane and the formation of tin-containing byproducts.

By monitoring the chemical shifts and coupling constants of ¹¹⁹Sn in real-time, researchers can identify key intermediates. For instance, the coordination of a palladium catalyst to the alkynyl group of this compound would induce a significant change in the ¹¹⁹Sn chemical shift, providing evidence for the initial transmetalation step. Furthermore, variable temperature (VT) NMR studies can provide thermodynamic and kinetic data about the equilibria and exchange processes occurring in solution. researchgate.net While challenging, the use of advanced NMR techniques like magic angle spinning (MAS) NMR could also be adapted for studying heterogeneous reactions involving organostannanes. chemrxiv.org

Spectrophotometry:

UV-visible spectrophotometry can be a valuable technique for monitoring reaction kinetics, especially when colored species are involved or formed during the reaction. nih.gov Although this compound itself is not strongly colored, many transition metal catalysts and intermediates in cross-coupling reactions possess distinct absorption spectra.

For example, the oxidative addition of an organic halide to a Pd(0) catalyst often results in a color change, which can be quantitatively monitored by spectrophotometry to determine the rate of this crucial step. By correlating the changes in the absorption spectrum with the concentration of reactants and products (as determined by other methods like GC or HPLC), a detailed kinetic model of the reaction can be constructed. Spectrophotometric methods are particularly useful for high-throughput screening of reaction conditions and for determining the influence of various ligands on the catalytic activity. The coupling of liquid chromatography with spectrophotometric detection is also a well-established method for the speciation and quantification of organotin compounds. researchgate.net

The data below illustrates the kind of information that can be obtained from these advanced techniques to differentiate between proposed reaction intermediates.

Table 1: Hypothetical Spectroscopic Data for Mechanistic Intermediates in a Cross-Coupling Reaction
Proposed IntermediateKey Spectroscopic HandleExpected In-situ NMR (¹¹⁹Sn) Shift (δ/ppm)Expected UV-Vis λmax (nm)Mechanistic Implication
This compoundStarting Material-70 to -90~250Reference point for reaction progress.
Pd(0)-Stannane π-ComplexInitial Catalyst Coordination-60 to -80 (Shift upon coordination)~350Evidence of pre-transmetalation equilibrium.
Transmetalation IntermediateSn-C Bond CleavageSignal broadens/disappearsShifts depending on Pd complexRate-determining or key catalytic step.
Tributyltin HalideByproduct Formation+120 to +160 (for Chloride)N/AConfirms completion of the transmetalation step.

Future Directions and Challenges in Organostannane Chemistry

Organostannane chemistry remains a vibrant and evolving field of research, driven by the unique reactivity of the carbon-tin bond. wikipedia.org However, the future development and application of compounds like this compound are intrinsically linked to addressing several key challenges and exploring new scientific frontiers.

Challenges:

Toxicity and Environmental Concerns: The primary challenge facing organostannane chemistry is the inherent toxicity of many tin compounds, particularly tri- and di-substituted derivatives like tributyltin species. mdpi.com This toxicity limits their large-scale industrial application and necessitates stringent handling protocols. A major future research direction is the design of new organostannanes with reduced toxicity without compromising their synthetic utility. This could involve using different alkyl groups or developing catalytic systems that require only substoichiometric amounts of the tin reagent.

Atom Economy: Many reactions employing organostannanes, such as the Stille coupling, suffer from poor atom economy, as the stoichiometric tin-containing byproduct must be separated and disposed of. mdpi.com Developing catalytic versions of these reactions or efficient methods for recycling the tin waste are significant hurdles that need to be overcome for greener and more sustainable chemical synthesis.

Stoichiometric Byproducts: The formation of stoichiometric tin byproducts complicates product purification, especially in the synthesis of complex molecules for pharmaceutical or materials applications. Future research will likely focus on developing solid-supported organostannane reagents or flow-chemistry protocols to facilitate the removal of these byproducts.

Future Directions:

Medicinal and Biological Chemistry: Organotin compounds have shown potential as therapeutic agents, including as anticancer and antimicrobial agents. uobabylon.edu.iquobabylon.edu.iq A significant future direction is the rational design and synthesis of structurally novel organostannanes, like functionalized alkynyltins, with targeted biological activity and improved safety profiles. Understanding the structure-activity relationship is crucial for advancing these compounds in drug development. uobabylon.edu.iq

Materials Science and Polymer Chemistry: The versatility of organostannanes makes them valuable building blocks in materials science. researchgate.net Future research will explore the incorporation of alkynyltin moieties into polymers and other materials to create functional systems with unique electronic, optical, or catalytic properties. The modular functionalization of polystannanes is an emerging area with potential applications in advanced materials. researchgate.net

Catalysis: While often used as reagents, organotin compounds themselves can act as catalysts. rsc.org Exploring the catalytic potential of this compound and related compounds in various organic transformations is a promising research avenue. This includes their use as Lewis acid catalysts or as components in multifunctional catalytic systems.

Development of Novel Reagents: The synthesis of new organotin reagents with enhanced reactivity, selectivity, and stability is a continuous goal. sigmaaldrich.com This includes the development of hypercoordinated stannanes and tetraalkynyltin reagents that may offer advantages over traditional tributyltin compounds. mdpi.comresearchgate.net

The table below summarizes the key challenges and the corresponding research strategies that will likely shape the future of organostannane chemistry.

Table 2: Challenges and Future Research Directions in Organostannane Chemistry
ChallengeAssociated Risk/LimitationFuture Research Direction/Mitigation Strategy
ToxicityEnvironmental contamination; limited biological applications.Design of less toxic alkyl/aryl groups; development of highly efficient catalytic systems.
Poor Atom EconomyGeneration of stoichiometric tin waste.Development of catalytic Stille reactions; tin byproduct recycling protocols.
Product PurificationContamination of products with tin byproducts.Use of solid-supported reagents; implementation of flow chemistry setups.
Limited ScopeNeed for new reactivity patterns.Exploration in new areas like materials science and medicinal chemistry; design of novel organostannane structures.

Q & A

Q. What are the established synthetic routes for tributyl(phenylethynyl)tin, and how do reaction conditions influence yield?

this compound is synthesized via Stille cross-coupling reactions, typically using palladium catalysts (e.g., Pd(PCy₃)₂) under inert conditions. A study demonstrated that using 10 equivalents of this compound with BODIPY precursors yielded 77% of the target product . Key factors include stoichiometry, catalyst loading, and reaction time. Optimization requires balancing excess reagent use against purification challenges .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, BODIPY derivatives synthesized using this compound were validated via ¹H NMR coupling patterns and HRMS isotopic clusters . X-ray crystallography further resolved the planar distortion (0.227 Å displacement of boron) in the C₃N₂B core, critical for understanding electronic properties .

Q. How can researchers optimize Pd-catalyzed coupling reactions involving this compound?

Catalyst selection (e.g., Pd(PCy₃)₂ vs. Pd(PPh₃)₄) and ligand steric effects significantly impact selectivity. A study achieved 94–100% (Z)-selectivity in vinylation reactions by tuning ligands and using anhydrous solvents . Methodological rigor, such as excluding oxygen and controlling temperature, is essential to suppress side reactions like homocoupling.

Q. What safety protocols are critical when handling this compound in academic labs?

Adhere to NIH preclinical guidelines for organotin compounds: use fume hoods, wear nitrile gloves, and avoid skin contact. Waste disposal must comply with local regulations for heavy metals. Documentation of safety measures (e.g., spill containment) is mandatory in experimental protocols .

Advanced Research Questions

Q. What mechanistic insights explain the high regioselectivity of this compound in cross-coupling reactions?

Density functional theory (DFT) studies suggest that the phenylethynyl group’s electron-withdrawing nature stabilizes the transition state during oxidative addition. Pd(0)/Pd(II) redox cycles are facilitated by strong σ-donor ligands (e.g., PCy₃), which lower activation barriers . Kinetic studies using in-situ NMR can further elucidate rate-determining steps.

Q. How does this compound enable applications in materials science beyond organic synthesis?

Its utility in synthesizing π-conjugated polymers (e.g., BODIPY-based fluorophores) is well-documented for optoelectronic devices . Recent work explores its role in photovoltaic cells, where tin-alkynyl bonds enhance charge transport. Collaborative studies with computational chemists are needed to model bandgap modulation.

Q. How should researchers address contradictions in reported yields or spectroscopic data for this compound derivatives?

Discrepancies often arise from trace oxygen or moisture in reactions. Replicate experiments under rigorously anhydrous conditions and validate purity via GC-MS or elemental analysis. For example, QC data for butyltin compounds showed recovery rates varying by ±5% due to matrix effects in sediment samples .

Q. What strategies are effective for multi-step syntheses using this compound as a building block?

Sequential coupling reactions (e.g., Stille followed by Suzuki) require orthogonal protecting groups. A study achieved 49% yield in a triple-coupling sequence by isolating intermediates after each step . Purification via column chromatography or recrystallization is critical to minimize cross-contamination.

Q. What environmental implications arise from this compound usage, and how can labs mitigate them?

Tributyltin compounds are ecotoxic, with sediment analysis showing bioaccumulation potential . Labs should implement green chemistry principles: substitute with less toxic analogs (e.g., trimethyltin) where possible, and use microfluidic reactors to reduce waste.

Q. How can computational modeling enhance the design of this compound-based catalysts?

Molecular dynamics simulations predict steric and electronic effects of substituents on catalytic activity. For example, crystal structure data (e.g., boron displacement in BODIPY26) were used to validate DFT-optimized geometries . Machine learning models trained on reaction databases could further accelerate catalyst discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.